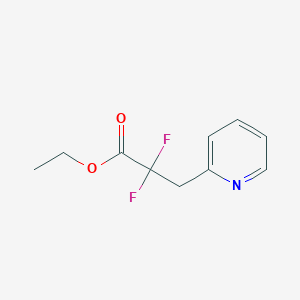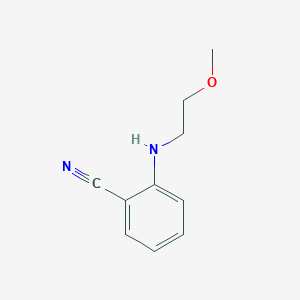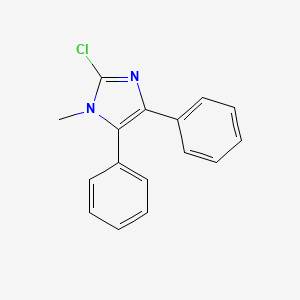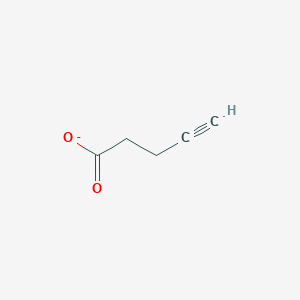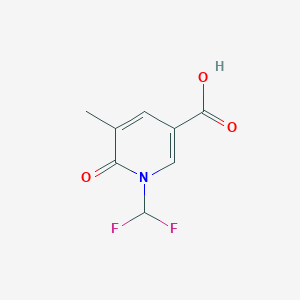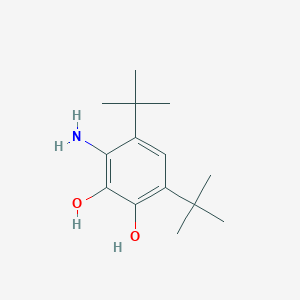
3-Amino-4,6-di-tert-butyl-benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4,6-di-tert-butyl-benzene-1,2-diol is an organic compound with the molecular formula C14H23NO2. It is a derivative of benzene, featuring two tert-butyl groups at the 4 and 6 positions, an amino group at the 3 position, and two hydroxyl groups at the 1 and 2 positions. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,6-di-tert-butyl-benzene-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 4,6-Di-tert-butyl-1,2-benzoquinone.
Amination: The benzoquinone undergoes amination using an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions.
Reduction: The resulting intermediate is then reduced to form the desired this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysts: Use of specific catalysts to enhance the reaction rate and selectivity.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to facilitate the reactions.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,6-di-tert-butyl-benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as bromine (Br2) or chlorine (Cl2), can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Quinones and other oxidized forms.
Reduced Derivatives: Various reduced forms of the compound.
Substituted Derivatives: Halogenated or other substituted derivatives.
Scientific Research Applications
3-Amino-4,6-di-tert-butyl-benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a stabilizer and antioxidant in polymer chemistry to prevent degradation.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.
Industry: Utilized as an additive in the production of polymers, resins, and rubber to enhance stability and longevity.
Mechanism of Action
The mechanism of action of 3-Amino-4,6-di-tert-butyl-benzene-1,2-diol primarily involves its antioxidant properties. The compound can donate hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative damage. The molecular targets and pathways involved include:
Free Radical Scavenging: The compound interacts with free radicals, converting them into less reactive species.
Enzyme Modulation: It may modulate the activity of enzymes involved in oxidative stress responses.
Comparison with Similar Compounds
Similar Compounds
4,6-Di-tert-butyl-1,2-benzoquinone: A precursor in the synthesis of 3-Amino-4,6-di-tert-butyl-benzene-1,2-diol.
4,6-Di-tert-butyl-3-nitrobenzene-1,2-diol: A similar compound with a nitro group instead of an amino group.
2,6-Di-tert-butylphenol: A related compound with two tert-butyl groups and a single hydroxyl group.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and antioxidant properties. This combination of functional groups makes it particularly valuable in applications requiring stability and resistance to oxidative degradation.
Properties
Molecular Formula |
C14H23NO2 |
|---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
3-amino-4,6-ditert-butylbenzene-1,2-diol |
InChI |
InChI=1S/C14H23NO2/c1-13(2,3)8-7-9(14(4,5)6)11(16)12(17)10(8)15/h7,16-17H,15H2,1-6H3 |
InChI Key |
YSDPZYSZZGIJPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1N)O)O)C(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
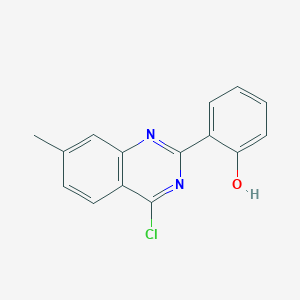
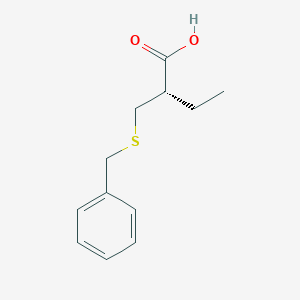
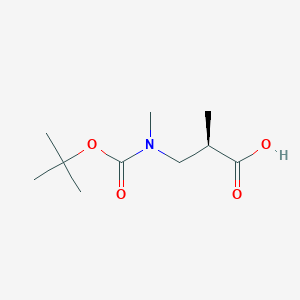
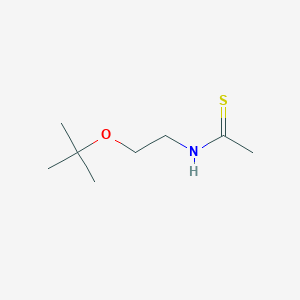
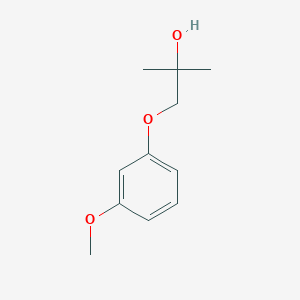
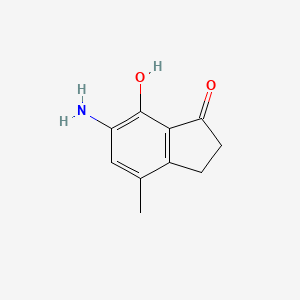
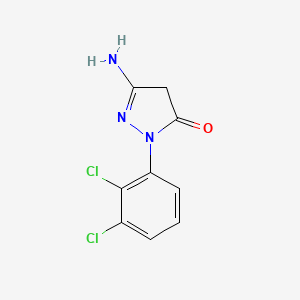
![(4-Oxo-3,4-dihydro-benzo[4,5]thieno[2,3-d]pyrimidin-7-yl)-acetic acid ethyl ester](/img/structure/B8414959.png)
![Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B8414963.png)
